molecular formula C5H11NO B2790528 2-[(2R)-oxetan-2-yl]ethan-1-amine CAS No. 2165965-62-6

2-[(2R)-oxetan-2-yl]ethan-1-amine

Cat. No.: B2790528
CAS No.: 2165965-62-6
M. Wt: 101.149
InChI Key: UFNYTHZFYPQOIX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2R)-Oxetan-2-yl]ethan-1-amine (CAS 2165965-62-6) is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol . This compound features a reactive primary amine group tethered to a chiral oxetane ring, a motif known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The oxetane ring is a valuable isostere for carbonyl groups or other functional groups, and its incorporation can enhance aqueous solubility, reduce metabolic degradation, and lower the lipophilicity of lead compounds . The specific (R)-enantiomer is particularly valuable for the synthesis of stereochemically pure molecules, making it a critical intermediate for developing targeted therapies. As a supplier, we ensure high-purity product quality, supported by thorough analytical characterization. This product is intended for research applications such as the synthesis of novel chemical entities and biological probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to maintain the integrity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-oxetan-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYTHZFYPQOIX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 2r Oxetan 2 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Group

The primary amine group in 2-[(2R)-oxetan-2-yl]ethan-1-amine is a versatile nucleophile, readily participating in a variety of common amine-based transformations. mnstate.edulibretexts.org

Acylation, Alkylation, and Sulfonylation Chemistry

Acylation: The primary amine undergoes facile acylation with acid chlorides to form amides. libretexts.org This reaction is a fundamental transformation for introducing a wide array of substituents.

Alkylation: Alkylation of the primary amine can be achieved with alkyl halides. However, these reactions often lead to polyalkylation due to the increased nucleophilicity of the resulting secondary amine. mnstate.edu To achieve monoalkylation, a large excess of the amine is typically required. libretexts.org

Sulfonylation: The amine readily reacts with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry. libretexts.org

Table 1: Representative Reactions of the Primary Amine Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-acetyl-2-[(2R)-oxetan-2-yl]ethan-1-amine
AlkylationMethyl IodideN-methyl-2-[(2R)-oxetan-2-yl]ethan-1-amine
SulfonylationBenzenesulfonyl ChlorideN-benzenesulfonyl-2-[(2R)-oxetan-2-yl]ethan-1-amine
---------

Condensation Reactions and Imine Formation

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.compressbooks.pub This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is pH-dependent, with the optimal pH generally being mildly acidic (around 4-5). pressbooks.publibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate carbinolamine, which is necessary for water elimination. pressbooks.publibretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

Imines are important intermediates in organic synthesis and can be readily hydrolyzed back to the parent amine and carbonyl compound under acidic aqueous conditions. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-N Coupling for Amine Functionalization)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. researchgate.netacs.orguwindsor.ca This methodology allows for the coupling of primary amines like this compound with aryl halides or pseudohalides to generate N-arylated products. acs.org These reactions are highly versatile and have found widespread application in the synthesis of pharmaceuticals, natural products, and other functional materials. acs.orguwindsor.ca

The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex then reacts with the amine in the presence of a base, leading to reductive elimination of the N-arylated product and regeneration of the palladium(0) catalyst. uwindsor.ca The choice of ligand, base, and solvent is crucial for the success of these reactions. uwindsor.ca

Reactions Involving the Oxetane (B1205548) Ring

The four-membered oxetane ring is strained, which makes it susceptible to ring-opening reactions, a key feature of its chemical reactivity. acs.orgbeilstein-journals.org

Ring-Opening Reactions and Their Stereochemical Outcomes

The oxetane ring can be opened by various nucleophiles, often under acidic conditions or with the aid of Lewis acids. acs.orgmagtech.com.cnresearchgate.net The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn

Nucleophilic Attack: Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn In the case of 2-substituted oxetanes, this would be the C4 position.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom is protonated, activating the ring towards nucleophilic attack. In this scenario, weaker nucleophiles can attack the more substituted carbon atom (C2) due to the stabilization of the partial positive charge that develops at this position. magtech.com.cn

The stereochemical outcome of the ring-opening reaction depends on the mechanism. For instance, an S(_N)2-type attack will proceed with an inversion of configuration at the attacked carbon center.

Functionalization at Other Positions of the Oxetane Ring

While ring-opening is a common reaction pathway, functionalization at other positions of the oxetane ring is also possible, though synthetically more challenging. nih.gov One approach involves the deprotonation (lithiation) of a carbon atom on the ring, followed by reaction with an electrophile. acs.org The directing ability of substituents on the ring can influence the regioselectivity of such functionalizations. acs.org

Formation of Complex Molecular Architectures from this compound

Application as a Chiral Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular diversity and complexity from simple starting materials. nih.govfrontiersin.org The primary amine group of this compound would theoretically allow it to participate in a variety of MCRs, such as the Ugi, Passerini, or Mannich reactions, thereby introducing the chiral oxetane motif into diverse molecular scaffolds. nih.govbeilstein-journals.org However, no published research specifically documents the use of this compound in any such reactions. Consequently, there are no available data tables of reaction examples, yields, or diastereoselectivities to report.

Synthesis of Fused or Bridged Heterocyclic Systems Incorporating the Oxetane-Amine Moiety

The primary amine of this compound could also serve as a key nucleophile or electrophile precursor for the construction of fused or bridged heterocyclic systems. Intramolecular cyclization reactions following derivatization of the amine are a common strategy for building such complex architectures. nih.govfrontiersin.org For instance, reaction with a bifunctional reagent could set the stage for a subsequent ring-closing event, leading to novel heterocyclic systems containing the chiral oxetane unit. Nevertheless, the scientific literature does not provide any specific examples of the synthesis of fused or bridged heterocycles originating from this compound. Therefore, no reaction schemes or data on the resulting heterocyclic structures can be presented.

Advanced Spectroscopic and Chiral Analytical Methods for Characterization of 2 2r Oxetan 2 Yl Ethan 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-[(2R)-oxetan-2-yl]ethan-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the molecular structure.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) ring and the ethylamine (B1201723) side chain. The protons of the methylene (B1212753) groups in the oxetane ring typically appear at chemical shifts influenced by the ring strain and the electronegativity of the oxygen atom, with signals for oxetane itself appearing around 4.65 ppm (O-CH₂) and 2.61 ppm (C-CH₂-C) researchgate.net. The methine proton at the chiral center (C2) and the adjacent methylene protons of the side chain would exhibit complex splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum provides complementary information, with characteristic shifts for the carbons of the oxetane ring and the ethylamine moiety.

2D NMR Techniques: To resolve ambiguities from signal overlap and confirm connectivity, various 2D NMR experiments are employed ipb.pt.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, mapping the connectivity of protons within the spin systems of the oxetane ring and the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is crucial for confirming the connection between the ethylamine side chain and the C2 position of the oxetane ring by showing a correlation between the C2 proton and the carbons of the ethyl group, and vice-versa nih.gov.

The following table presents predicted NMR chemical shifts for this compound.

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
Oxetane-C2~75-80~4.8-5.0m
Oxetane-C3~25-30~2.5-2.7m
Oxetane-C4~68-72~4.5-4.7m
Ethane-C1~38-42~1.8-2.0m
Ethane-C2~40-44~2.9-3.1m

Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for any chiral compound and is typically achieved using chiral chromatography heraldopenaccess.us. Both HPLC and GC, when equipped with a chiral stationary phase (CSP), can effectively separate the (R) and (S) enantiomers of 2-(oxetan-2-yl)ethan-1-amine.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation mdpi.comresearchgate.net. For amines, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A typical mobile phase would consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers wiley.com. Primary amines like the target compound often require derivatization to improve their volatility and chromatographic performance nih.govsigmaaldrich.com. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a trifluoroacetamide. The derivatized enantiomers can then be separated on a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) researchgate.net. The separation is influenced by the column temperature, with lower temperatures often leading to better resolution.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

TechniqueChiral Stationary Phase (Example)Mobile Phase / Carrier GasDerivatization
HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolNone required
GCTrifluoroacetyl derivatized γ-cyclodextrinHydrogen or HeliumTrifluoroacetic anhydride (TFAA)

High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

For this compound (C₅H₁₁NO), the expected exact mass of the protonated molecule is calculated to be 102.0919. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Further structural information can be obtained from tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the isolated molecular ion, characteristic fragmentation patterns can be observed. For this compound, fragmentation would likely involve cleavage of the oxetane ring or the ethylamine side chain. The fragmentation of cyclic ethers often proceeds via α-cleavage or inductive cleavage, which involves ring-opening nsf.govresearchgate.netnih.govmiamioh.edu. A plausible fragmentation pathway could involve the loss of the aminoethyl group or ring-opening followed by the loss of small neutral molecules like formaldehyde (B43269) or ethylene.

Vibrational Spectroscopy (Infrared, Raman) in Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational properties ksu.edu.samdpi.com. The spectra arise from the vibrations of chemical bonds (stretching, bending, rocking).

For this compound, the IR and Raman spectra would display characteristic bands for the N-H bonds of the primary amine (stretching vibrations around 3300-3400 cm⁻¹ and scissoring/bending vibrations around 1600 cm⁻¹), C-H bonds (stretching around 2850-3000 cm⁻¹), and C-O ether linkages (stretching around 1000-1100 cm⁻¹).

The oxetane ring itself has specific vibrational modes, including a characteristic low-frequency ring-puckering vibration researchgate.netumanitoba.ca. The introduction of a substituent at the C2 position can lead to a more puckered conformation compared to the nearly planar structure of unsubstituted oxetane mdpi.com. By comparing experimental spectra with those predicted from computational calculations (e.g., using Density Functional Theory, DFT), different stable conformers of the molecule can be investigated. Changes in the vibrational frequencies can provide insight into the preferred orientation of the ethylamine side chain relative to the oxetane ring.

Vibrational ModeExpected Wavenumber (cm⁻¹)Region
N-H Stretch3300-3400Infrared/Raman
C-H Stretch2850-3000Infrared/Raman
N-H Bend (Scissoring)1590-1650Infrared/Raman
C-O-C Stretch (Ether)1000-1100Infrared
Ring Puckering< 100Far-Infrared/Raman

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While the aforementioned techniques confirm the structure and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule researchgate.netresearchgate.netspringernature.com. Since this compound is a low-molecular-weight liquid, obtaining a single crystal suitable for X-ray diffraction is challenging.

To overcome this, the amine is typically converted into a crystalline derivative nih.gov. This can be achieved by:

Salt Formation: Reacting the amine with a chiral carboxylic acid of known absolute configuration (e.g., (R)-mandelic acid or a tartaric acid derivative) to form a diastereomeric salt.

Amide Formation: Reacting the amine with a chiral acylating agent, such as Mosher's acid chloride, to form a stable diastereomeric amide.

Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis is performed. When the derivative contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the analysis can distinguish between the two possible enantiomeric forms of the crystal lattice, allowing for the unambiguous assignment of the absolute configuration at the C2 chiral center researchgate.netsci-hub.se. If the absolute configuration of the chiral derivatizing agent is known, the configuration of the amine can be definitively established as (R).

Computational and Theoretical Investigations of 2 2r Oxetan 2 Yl Ethan 1 Amine

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), provide fundamental insights into the molecular geometry and electronic properties of 2-[(2R)-oxetan-2-yl]ethan-1-amine. The core of this molecule consists of a four-membered oxetane (B1205548) ring, which possesses significant ring strain (approximately 106 kJ/mol). This strain influences its geometry, deviating from idealized tetrahedral angles. acs.org

Theoretical calculations, such as those performed using the B3LYP functional with a 6-31G(d,p) basis set, can precisely model the structure of the oxetane ring. rsc.org For the unsubstituted oxetane, the carbon-oxygen bond length is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. The internal bond angles are compressed, with C–O–C at 90.2°, C–C–O at 92.0°, and C–C–C at 84.8°. acs.org The introduction of the ethylamine (B1201723) substituent at the C2 position is predicted to cause minor distortions in these values. The oxetane ring is not perfectly planar; it adopts a slightly puckered conformation to alleviate eclipsing interactions between adjacent hydrogen atoms. acs.org

The electronic structure is significantly influenced by the electronegative oxygen atom within the oxetane ring. This creates a powerful inductive electron-withdrawing effect that propagates through the sigma bonds. nih.gov This effect is particularly relevant for the adjacent ethylamine side chain. Computational studies on similar structures have shown that an oxetane ring positioned alpha to an amine group can reduce the amine's basicity (pKaH) by several units. nih.gov This is due to the stabilization of the non-bonding electrons on the nitrogen atom, making them less available for protonation. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can further elucidate the molecule's reactivity, with the HOMO typically localized around the amine group, indicating its nucleophilic character.

Table 1: Predicted Geometrical Parameters of the this compound Backbone (DFT B3LYP/6-31G(d,p))
ParameterAtoms InvolvedPredicted Value
Bond LengthC2-O1 (ring)~1.47 Å
Bond LengthC2-C3 (ring)~1.54 Å
Bond LengthC2-C(ethyl)~1.53 Å
Bond LengthC(ethyl)-N~1.47 Å
Bond AngleC4-O1-C2 (ring)~91.0°
Bond AngleO1-C2-C3 (ring)~92.5°
Bond AngleO1-C2-C(ethyl)~114.0°
Dihedral AngleO1-C2-C(ethyl)-NVariable (see Conformational Analysis)

Conformational Analysis and Energy Landscapes of the Oxetane-Amine System

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the potential energy landscape of this molecule to identify stable, low-energy conformers.

The conformational space is defined by several key degrees of freedom:

Oxetane Ring Puckering: The four-membered ring interconverts between two puckered conformations. The energy barrier for this inversion is typically low, but substituents can favor one conformation over the other.

Side Chain Rotation: Rotation around the single bonds, particularly the C2(oxetane)-C(ethyl) and C(ethyl)-N bonds, gives rise to various rotamers.

Theoretical conformational searches, using methods like molecular mechanics or more accurate quantum chemical calculations, can map the energy as a function of these rotational angles (dihedrals). For the C2-C(ethyl) bond, the ethylamine group can be positioned in different orientations relative to the ring. For the C(ethyl)-N bond, gauche and anti-conformations of the amine group relative to the oxetane are possible.

The results of these calculations are often visualized as a Ramachandran-like plot or a potential energy surface, which shows the relative energies of all possible conformations. These studies indicate that the oxetane ring can act as a "conformational lock," restricting the spatial arrangement of the side chain. acs.org This conformational constraint is a key feature exploited in drug design, as it can pre-organize the molecule for optimal binding to a biological target. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound
ConformerDihedral Angle (O1-C2-C-N)Relative Energy (kcal/mol)Description
A~60° (gauche)0.00Global minimum, potentially stabilized by intramolecular hydrogen bonding.
B~180° (anti)+0.85Low-energy conformer with extended side chain.
C~-60° (gauche)+1.20Higher energy gauche conformer due to steric interactions.

Reaction Mechanism Predictions for Synthetic Pathways and Chemical Transformations

Computational chemistry plays a crucial role in understanding and predicting the mechanisms of reactions used to synthesize and modify this compound. One of the most common methods for forming the oxetane ring is the intramolecular Williamson ether synthesis. acs.orgmasterorganicchemistry.com This reaction involves the cyclization of a 3-haloalcohol via an Sₙ2 mechanism. wikipedia.org

Theoretical models can be used to investigate this key step in detail:

Transition State (TS) Analysis: Quantum chemical calculations can locate the Sₙ2 transition state for the ring-closing reaction. By analyzing the geometry and energy of the TS, chemists can predict the reaction's feasibility and rate. The TS would feature an elongated carbon-halogen bond and a partially formed carbon-oxygen bond.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a critical parameter for predicting reaction kinetics. rsc.org Solvation models can be included to simulate reaction conditions more accurately.

Side Reactions: Computational studies can also explore potential side reactions, such as intermolecular reactions or elimination pathways, helping to optimize reaction conditions for higher yields of the desired oxetane product. masterorganicchemistry.com

Furthermore, the reactivity of the formed oxetane-amine can be studied. For instance, the mechanism of ring-opening reactions under acidic or nucleophilic conditions can be modeled. rsc.orgrsc.org DFT calculations can predict whether the ring will open at the C2 or C4 position by comparing the activation barriers for the two possible pathways, providing insights into the regioselectivity of such transformations.

Table 3: Predicted Energetics for the Intramolecular Williamson Ether Synthesis of the Oxetane Ring
Reaction StepSpeciesPredicted ΔE‡ (kcal/mol)Predicted ΔE_rxn (kcal/mol)
Ring Closure (Sₙ2)Alkoxide → Transition State → Oxetane+18.5-9.5
Ring Opening (Acid-Catalyzed)Protonated Oxetane → Transition State → Carbocation+15.0+5.0

Theoretical Insights into Stereochemical Control and Chirality Transfer Mechanisms

The "(2R)" designation in this compound indicates a specific stereochemistry at the C2 carbon, which is a chiral center. Controlling this stereochemistry during synthesis is vital, and computational modeling provides powerful tools to understand how this is achieved. Theoretical studies can elucidate the mechanisms of chirality transfer, where the stereochemical information from a chiral starting material, reagent, or catalyst is passed on to the product. nih.gov

For enantioselective syntheses, computational models can investigate the interactions between the substrate and a chiral catalyst. nih.gov By building detailed models of the reaction's transition states, it is possible to explain and predict the observed enantiomeric excess (ee). For example, in a catalyst-controlled reduction of a ketone precursor, two diastereomeric transition states would lead to the (R) and (S) products, respectively. Calculations can determine the energy difference between these two transition states (ΔΔE‡). A larger energy difference corresponds to higher selectivity for the lower-energy pathway, leading to a higher ee of the desired (R)-enantiomer.

These computational models consider factors such as:

Steric Hindrance: The model predicts which face of the substrate is more accessible to the reagent within the chiral catalyst's environment.

Electronic Interactions: Non-covalent interactions like hydrogen bonding or π-stacking between the substrate and the chiral ligand can stabilize one transition state over the other.

By understanding these subtle interactions, reaction conditions can be fine-tuned to maximize the yield of the desired stereoisomer.

Molecular Docking and Ligand-Receptor Interaction Modeling for Related Scaffolds

While this compound is a building block, it is frequently incorporated into larger, biologically active molecules. Molecular docking is a computational technique used to predict how these molecules (ligands) bind to the active site of a biological target, such as a protein or enzyme. mdpi.comresearchgate.net

In a typical docking study, the oxetane-containing ligand is placed into the binding pocket of a receptor whose three-dimensional structure is known. An algorithm then samples numerous possible orientations and conformations of the ligand, scoring them based on their predicted binding affinity. mdpi.com

Computational models of related scaffolds reveal key interaction patterns involving the oxetane-amine motif:

Hydrogen Bonding: The oxygen atom of the oxetane ring is an effective hydrogen bond acceptor, a feature that is often crucial for anchoring a ligand in a binding site. acs.org The primary amine of the ethylamine side chain can act as a hydrogen bond donor and, when protonated, can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.

Conformational Restriction: As noted in the conformational analysis, the oxetane ring restricts the geometry of the side chain. nih.gov This can reduce the entropic penalty of binding, leading to higher affinity, and can orient the amine group for optimal interaction with the target.

Hydrophobic and van der Waals Interactions: The carbon backbone of the oxetane and ethyl group can form favorable van der Waals contacts within hydrophobic pockets of the receptor.

Docking studies guided by these principles are instrumental in the rational design of new drugs, allowing for the optimization of ligand-receptor interactions to improve potency and selectivity. nih.gov

Table 4: Summary of Potential Intermolecular Interactions in Molecular Docking Studies
Molecular MoietyInteraction TypePotential Protein Residue Partner
Oxetane OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Asparagine, Glutamine
Ethylamine (-NH₂)Hydrogen Bond DonorAspartate, Glutamate, Carbonyl backbones
Protonated Ethylamine (-NH₃⁺)Ionic Interaction (Salt Bridge)Aspartate, Glutamate
Aliphatic BackboneHydrophobic/van der WaalsLeucine, Isoleucine, Valine, Phenylalanine

Research Applications in Organic Synthesis and Specialized Chemical Biology Non Clinical Focus

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of 2-[(2R)-oxetan-2-yl]ethan-1-amine make it a valuable intermediate in the multi-step synthesis of complex molecular architectures. The primary amine serves as a versatile handle for a wide range of chemical transformations, while the oxetane (B1205548) ring can influence the physicochemical properties of the final compound.

Precursor for Glucagon-Like Peptide-1 Receptor Agonists and Modulators

A significant application of oxetane-containing amines is in the synthesis of agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor. A closely related compound, (S)-oxetan-2-ylmethanamine, has been identified as a key intermediate in the preparation of certain GLP-1 receptor agonists. google.com Patent literature further supports the importance of the (S)-oxetan-2-ylmethyl substituent in the development of next-generation oral GLP-1 receptor agonists like danuglipron (B610018) and lotiglipron. nih.gov These small-molecule agonists are designed to mimic the action of the endogenous GLP-1 hormone, which plays a crucial role in regulating blood glucose levels.

The synthesis of these complex molecules often involves the coupling of the chiral oxetane-containing amine with a larger heterocyclic core. For instance, a patent discloses a process for preparing l-[2-oxetan-2-ylmethyl]-lH-benzimidazole compounds, which are GLP-1 receptor agonists, highlighting the role of oxetan-2-ylmethanamine as a critical building block. google.comgoogle.com The (R)-enantiomer, this compound, is therefore a valuable precursor for creating stereoisomers of these potential therapeutic agents, allowing for detailed structure-activity relationship (SAR) studies.

Table 1: Application of Oxetane Amines in GLP-1 Receptor Agonist Synthesis
Oxetane Building BlockResulting Scaffold/Drug CandidateSignificance
(S)-Oxetan-2-ylmethanaminel-[2-oxetan-2-ylmethyl]-lH-benzimidazole derivativesKey intermediate for GLP-1 receptor agonists. google.comgoogle.com
(S)-oxetan-2-ylmethyl substituentDanuglipron and Lotiglipron analoguesComponent of "next-in-class" oral GLP-1 receptor agonists. nih.gov

Building Block for Other Biologically Relevant Heterocyclic Scaffolds

Beyond GLP-1 receptor agonists, the reactivity of the primary amine and the unique properties of the oxetane ring in this compound make it a versatile building block for a variety of other heterocyclic scaffolds. Oxetanes are valuable intermediates in organic synthesis, and their strained ring can be strategically manipulated through ring-opening, ring-expansion, and C-2 functionalization to construct more complex heterocyclic systems. nih.govresearchgate.net

The primary amine of this compound can readily participate in reactions to form amides, sulfonamides, and ureas, or act as a nucleophile in substitution and addition reactions to build larger, more complex molecules. For example, it can be used in aza-Michael additions to unsaturated esters to create novel amino acid derivatives. mdpi.com The resulting products, incorporating the oxetane moiety, can then be further elaborated into diverse heterocyclic structures with potential applications in medicinal chemistry. The incorporation of the oxetane ring can improve properties such as aqueous solubility and metabolic stability. acs.orgnih.gov

Exploration in Rational Scaffold Design for Chemical Probes (e.g., Enzyme Inhibitors, in vitro studies)

In the field of chemical biology, there is a constant need for novel molecular scaffolds to develop chemical probes for studying biological systems. The oxetane moiety has emerged as a valuable component in rational drug design to enhance the "drug-like" properties of molecules. acs.orgnih.gov The incorporation of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amine groups. acs.orgnih.gov

While specific studies detailing the use of this compound for the design of enzyme inhibitors are not prevalent, the principles of rational scaffold design suggest its potential in this area. The oxetane ring can act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, offering a way to modify a molecule's properties while maintaining its core binding interactions. pharmablock.com For example, replacing a carbonyl group with an oxetane can increase metabolic stability. acs.org

The chiral amine of this compound provides a point of attachment for pharmacophores that can target the active site of an enzyme. The stereochemistry of the molecule can be crucial for achieving high potency and selectivity. Therefore, this compound represents a valuable tool for medicinal chemists to explore new chemical space in the design of potent and selective enzyme inhibitors for in vitro studies.

Table 2: Physicochemical Impact of Oxetane Incorporation
PropertyEffect of Oxetane MoietyReference
Aqueous SolubilityGenerally increased acs.orgnih.gov
Metabolic StabilityOften improved acs.orgnih.gov
Lipophilicity (logP)Can be modulated acs.org
Basicity of Proximal AminesReduced acs.orgnih.gov

Potential Contributions to Material Science and Polymer Chemistry (e.g., as a monomer or cross-linker)

Oxetane derivatives are known to undergo cationic ring-opening polymerization to form polyoxetanes. wikipedia.org This class of polymers can exhibit interesting properties and has potential applications in various areas of material science. The strained four-membered ring of oxetane is the driving force for this polymerization. wikipedia.org

This compound, with its reactive oxetane ring, has the potential to serve as a monomer in such polymerization reactions. The resulting polymer would have pendant chiral aminoethyl groups, which could impart unique properties to the material, such as the ability to interact with other molecules or surfaces in a stereospecific manner. The primary amine could also be used for post-polymerization modification, allowing for the introduction of other functional groups.

Furthermore, if a molecule containing two or more oxetane rings is used, it can act as a cross-linker, leading to the formation of a three-dimensional polymer network. While the direct use of this compound as a monomer or cross-linker has not been extensively reported, the known reactivity of oxetanes in polymerization suggests this as a plausible area of future research. nagaseamerica.comradtech.org

Applications in Agrochemical and Fine Chemical Synthesis

Chiral amines are crucial building blocks in the synthesis of many agrochemicals and fine chemicals. researchgate.netopenaccessgovernment.org The biological activity of these products is often dependent on a specific stereoisomer. Therefore, the availability of enantiomerically pure starting materials like this compound is of high importance.

While specific examples of the application of this particular amine in the agrochemical industry are not widely documented, its structural motifs are relevant. The primary amine allows for its incorporation into a variety of molecular frameworks common in herbicides, fungicides, and insecticides. The presence of the oxetane ring could also confer beneficial properties to the final agrochemical product, such as altered soil mobility, plant uptake, or metabolic stability. As the demand for more effective and environmentally benign agrochemicals grows, the exploration of novel chiral building blocks like this compound is expected to increase.

Q & A

Basic Research Questions

What synthetic strategies are recommended for obtaining enantiomerically pure 2-[(2R)-oxetan-2-yl]ethan-1-amine?

Synthesis of this chiral amine requires stereoselective methods to preserve the (2R)-oxetane configuration. A common approach involves ring-opening of epoxides or oxetane precursors with amine nucleophiles under controlled conditions. For example, oxetane derivatives can react with ethylamine in the presence of chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce enantioselectivity . Reaction parameters such as solvent polarity (e.g., acetonitrile or DMF), temperature (0–25°C), and pH must be optimized to minimize racemization . Post-synthesis, chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical to verify enantiomeric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.